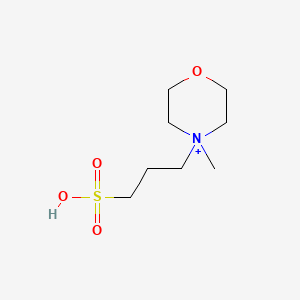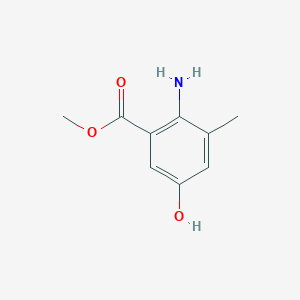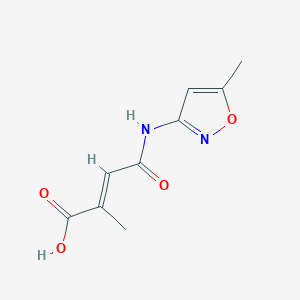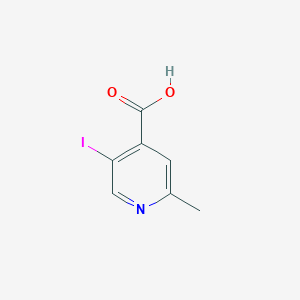![molecular formula C9H13ClN2O B11763066 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride CAS No. 956431-48-4](/img/structure/B11763066.png)
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride is a heterocyclic compound with a unique structure that combines elements of pyridine and oxazepine rings.
Preparation Methods
The synthesis of 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents.
Scientific Research Applications
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .
Comparison with Similar Compounds
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride can be compared with other similar compounds, such as:
4-Benzyl-8-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride: This compound has a benzyl group instead of a methyl group, which may alter its chemical and biological properties.
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in research and industry.
Properties
CAS No. |
956431-48-4 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
8-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-2-3-8-6-10-4-5-12-9(8)11-7;/h2-3,10H,4-6H2,1H3;1H |
InChI Key |
XCNFTUDRQPSQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCCO2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)


![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)

![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)








